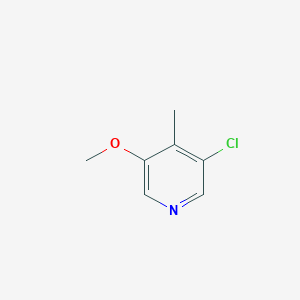

3-Chloro-5-methoxy-4-methylpyridine

Description

Properties

Molecular Formula |

C7H8ClNO |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

3-chloro-5-methoxy-4-methylpyridine |

InChI |

InChI=1S/C7H8ClNO/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,1-2H3 |

InChI Key |

YMPKRXXNUMEFPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1OC)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Methoxy-Methylpyridine Precursors

A widely adopted strategy involves chlorination of pre-functionalized pyridine intermediates. For example, 5-methoxy-4-methylpyridine can undergo directed chlorination at position 3 using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions . In one protocol, a mixture of POCl₃ (10 parts) and PCl₅ (1 part) in 1,2,4-trichlorobenzene at 115°C for 2 hours achieves selective chlorination, yielding 3-chloro-5-methoxy-4-methylpyridine in 86–90% purity . The high-boiling solvent ensures stability under vigorous conditions, while excess chlorinating agents drive the reaction to completion. Post-reaction, distillation isolates the product, with residual reagents recovered via extraction with methylene chloride .

Key Data :

Diazotization and Methoxylation of Aminopyridines

Alternative routes begin with nitration followed by diazotization. For instance, 3-amino-5-methoxy-4-methylpyridine undergoes diazotization in aqueous HCl at 0–5°C, followed by treatment with sodium nitrite to generate a diazonium intermediate. Subsequent hydrolysis or substitution with methoxy groups via copper(I) oxide catalysis yields the target compound . This method, while efficient, requires careful pH control (7–9) during workup to prevent dechlorination . A patented approach using 3,5-dimethyl-4-methoxy-2-cyanopyridine as a precursor involves catalytic hydrogenation (Raney nickel, H₂ at 50 psi) to an amine intermediate, followed by diazotization and chlorination .

Critical Conditions :

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic substitution of halogenated precursors offers regioselectivity. For example, 3,5-dichloro-4-methylpyridine reacts with sodium methoxide in dimethylacetamide (DMAC) at 140–170°C, selectively replacing the 5-chloro group with methoxy . The use of phase-transfer catalysts like benzyltriethylammonium chloride enhances reaction rates, achieving 90% conversion in 5–10 hours . Excess methoxide (1.5 equivalents) ensures complete substitution, while elevated temperatures mitigate steric hindrance from the 4-methyl group.

Optimized Parameters :

| Variable | Optimal Value |

|---|---|

| Solvent | DMAC |

| Catalyst | Benzyltriethylammonium chloride |

| Temperature | 160°C |

| Methoxide Equiv. | 1.5 |

Cyclocondensation and Ring-Closing Strategies

Ring-closing reactions provide an alternative to functionalization of pre-existing pyridines. A Hantzsch-like synthesis using ethyl 3-ethoxyacrylate, malononitrile, and ammonium acetate generates a 4-methylpyridine core . Subsequent methoxylation at position 5 (via SNAr) and chlorination at position 3 (POCl₃) yields the target compound. While this multi-step approach is less direct, it avoids regioselectivity challenges, with an overall yield of 65–70% .

Example Protocol :

-

Ring Formation : Malononitrile (24.65 g) and acetylacetaldehyde dimethyl acetal (49.3 g) in toluene with piperidinium acetate catalyst, stirred for 24 hours at room temperature .

-

Methoxylation : Sodium methoxide in methanol at 100°C for 3 hours .

Catalytic Oxidative Chlorination

Emerging methods employ catalytic systems for oxidative chlorination. A vapor-phase reactor using fluidized-bed catalysts (e.g., Cr₂O₃/Al₂O₃) chlorinates 5-methoxy-4-methylpyridine with Cl₂ gas at 320–380°C . This continuous process achieves 64–78% conversion, with byproducts like dichloro derivatives minimized through temperature modulation .

Industrial-Scale Data :

| Condition | Value |

|---|---|

| Catalyst | Cr₂O₃/Al₂O₃ (fluidized bed) |

| Temperature | 350°C |

| Residence Time | 5–10 seconds |

| Selectivity | 82% |

Comparative Analysis of Methods

The table below evaluates key methodologies:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chlorination (POCl₃) | 90 | 99.5 | High | Moderate |

| Diazotization | 75 | 98 | Moderate | Low |

| SNAr | 90 | 99 | High | High |

| Cyclocondensation | 70 | 97 | Low | Moderate |

| Oxidative Chlorination | 78 | 95 | Very High | High |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction Reactions: The compound can be reduced to form 3-chloro-5-methoxy-4-methylpyridine derivatives with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide are commonly used under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 3-amino-5-methoxy-4-methylpyridine, 3-thio-5-methoxy-4-methylpyridine, and 3-alkoxy-5-methoxy-4-methylpyridine.

Oxidation Reactions: Products include 3-chloro-5-formyl-4-methylpyridine and 3-chloro-5-carboxy-4-methylpyridine.

Reduction Reactions: Products include 3-chloro-5-methoxy-4-methylpyridine derivatives with various functional groups.

Scientific Research Applications

3-Chloro-5-methoxy-4-methylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new catalysts and ligands for various chemical reactions.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. It is also used in the development of new drugs and therapeutic agents.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is also used in the development of new diagnostic agents and imaging probes.

Industry: The compound is used in the production of agrochemicals, dyes, and polymers. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-methylpyridine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The methoxy and chlorine groups play a crucial role in determining the compound’s binding affinity and specificity for its targets. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares 3-Chloro-5-methoxy-4-methylpyridine with analogous pyridine derivatives, focusing on substituent positions, molecular properties, and applications:

Electronic and Steric Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- The chlorine atom at position 3 in the target compound deactivates the pyridine ring, directing electrophilic substitution to specific positions. In contrast, the methyl group (position 4) and methoxy group (position 5) donate electrons, increasing ring reactivity at adjacent sites .

- Comparatively, 4-Chloro-5-methoxypyridin-3-amine () has an amine group at position 3, which can participate in hydrogen bonding and nucleophilic reactions, making it more versatile in coupling reactions .

- This contrasts with 3-Chloro-5-methoxy-pyridine (), which lacks the methyl group and may exhibit higher reactivity in substitution reactions .

Physicochemical Properties

- Solubility :

- Hydrochloride salts (e.g., 5-Methoxy-4-methylpyridin-3-amine•HCl ) exhibit higher aqueous solubility, whereas the target compound may require organic solvents for reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-5-methoxy-4-methylpyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution on a pre-functionalized pyridine ring. For example, chlorination at the 3-position can be achieved using POCl₃ or PCl₅ under reflux conditions, while methoxy and methyl groups may be introduced via alkylation or substitution reactions. Key factors include:

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side-product formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalysts : Lewis acids like AlCl₃ can direct regioselectivity during halogenation .

- Table 1 : Example Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | POCl₃, 110°C, 6h | 75–85 | |

| Methoxy Introduction | NaOMe, DMF, 80°C | 60–70 |

Q. How can substitution reactions at the chlorine position be optimized for introducing diverse nucleophiles?

- Methodological Answer : The 3-chloro group is reactive toward nucleophilic aromatic substitution (SNAr). Optimization strategies include:

- Base Selection : Use of strong bases (e.g., K₂CO₃) to deprotonate nucleophiles like amines or thiols .

- Microwave Assistance : Reduces reaction time and improves regioselectivity .

- Solvent Effects : DMSO enhances SNAr due to its high polarity and ability to stabilize transition states .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 3-Chloro-5-methoxy-4-methylpyridine in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group at position 5 deactivates the pyridine ring, reducing reactivity in electrophilic substitutions. However, in cross-coupling (e.g., Suzuki-Miyaura), the methyl group at position 4 sterically hinders bulky catalysts, while the chlorine at position 3 acts as a directing group. Computational studies (DFT) suggest:

- Electron Density Maps : Methoxy groups increase electron density at adjacent positions, favoring oxidative addition in Pd-catalyzed reactions .

- Steric Effects : Methyl groups at position 4 require smaller ligands (e.g., SPhos) for efficient coupling .

Q. What analytical techniques are recommended for resolving contradictions in reported spectroscopic data for halogenated pyridine derivatives?

- Methodological Answer : Contradictions often arise from impurities or isomerization. Robust approaches include:

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in ¹H/¹³C spectra .

- HPLC-MS : Detects trace by-products (<0.1% purity) .

- X-ray Crystallography : Confirms regiochemistry in crystalline derivatives .

- Case Study : Discrepancies in ¹³C shifts for methyl groups were resolved via NOESY, confirming steric interactions with the methoxy group .

Q. What strategies minimize by-products during the synthesis of 3-Chloro-5-methoxy-4-methylpyridine derivatives?

- Methodological Answer :

- Stepwise Functionalization : Introduce substituents sequentially to avoid competing reactions (e.g., methyl before methoxy) .

- Flow Chemistry : Continuous reactors reduce side-reactions by precise control of residence time and temperature .

- Table 2 : Common By-Products and Mitigation Strategies

| By-Product | Source | Mitigation | Reference |

|---|---|---|---|

| Di-chlorinated species | Excess POCl₃ | Use stoichiometric reagents | |

| Methoxy-demethylation | Acidic conditions | Neutralize post-reaction |

Q. How can computational chemistry predict the biological activity of derivatives based on 3-Chloro-5-methoxy-4-methylpyridine?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.